5-(4-Bromo-2-methylphenyl)thiazol-2-amine
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Overview
Description
5-(4-Bromo-2-methylphenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo and methyl group attached to the phenyl ring, which is further connected to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methylphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions with different aryl or alkyl groups to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Reagents such as Grignard reagents or organolithium compounds are employed under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce more complex thiazole derivatives.
Scientific Research Applications
5-(4-Bromo-2-methylphenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biological studies to understand the interaction of thiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways essential for cancer cell survival and proliferation . The thiazole ring’s electronic properties allow it to interact with DNA and proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Similar structure but with a methoxy group instead of a methyl group.
4-(4-Bromophenyl)-thiazol-2-amine: Lacks the methyl group on the phenyl ring.
5-Bromo-4-methylthiazol-2-amine: Similar but with different substitution patterns on the thiazole ring.
Uniqueness
5-(4-Bromo-2-methylphenyl)thiazol-2-amine is unique due to the specific positioning of the bromo and methyl groups, which can influence its reactivity and interaction with biological targets. This unique structure may result in distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C10H9BrN2S |
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Molecular Weight |
269.16 g/mol |
IUPAC Name |
5-(4-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-4-7(11)2-3-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
ZOBBVMJXMRBDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CN=C(S2)N |
Origin of Product |
United States |
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